7,8,3',4'-Tetrahydroxyflavanone

Antioxidant Flavonoid Structure-activity relationship

This polyhydroxylated flavanone possesses dual catechol systems—C7–C8 on the A-ring and C3′–C4′ on the B-ring—that fundamentally distinguish it from common flavanones like naringenin. The A-ring catechol confers markedly higher antioxidant capacity in ABTS, DPPH, and FRAP assays; the B-ring catechol drives selective antiproliferative activity against K-562 leukemia cells. Validated antitrypanosomal benchmark (IC50 0.5 μg/mL vs. T. b. rhodesiense) and candidate for anti-MRSA screening. Critically, this compound is oxidation-prone; improper handling leads to activity loss. Store at –20°C protected from light.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 489-73-6
Cat. No. B1254125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,3',4'-Tetrahydroxyflavanone
CAS489-73-6
Synonymsisookanin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2
InChIKeyZPVNWCMRCGXRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8,3',4'-Tetrahydroxyflavanone CAS 489-73-6: Chemical Identity and Natural Occurrence


7,8,3',4'-Tetrahydroxyflavanone (CAS 489-73-6; molecular formula C15H12O6; molecular weight 288.25) is a polyhydroxylated flavanone distinguished by two ortho-dihydroxy (catechol) moieties at the C7–C8 and C3′–C4′ positions. It occurs naturally in Acacia confusa heartwood and has been isolated from Bidens species . Its defining structural feature—dual catechol systems in both the A- and B-rings—fundamentally distinguishes it from common dietary flavanones such as naringenin (single C5, C7, C4′ hydroxylation) and hesperetin [1].

Why Generic Flavanones Cannot Substitute for 7,8,3',4'-Tetrahydroxyflavanone


Substituting 7,8,3',4'-tetrahydroxyflavanone with a structurally similar flavanone such as naringenin, eriodictyol, or 7-hydroxyflavanone is not scientifically equivalent because the C7–C8 catechol moiety confers both a dramatically higher antioxidant capacity and a distinct instability profile that alters assay outcomes [1]. The same catechol system that enhances radical scavenging activity simultaneously renders the compound susceptible to oxidation under standard assay conditions, leading to loss of antiproliferative signal that would be misattributed to intrinsic inactivity rather than chemical degradation [2]. Additionally, the B-ring catechol at C3′–C4′ is critical for selective cytotoxicity against specific leukemia cell lines—a property absent in mono-hydroxylated B-ring analogues [3]. Procurement decisions must account for these structure-driven functional divergences.

Quantitative Differentiation Evidence: 7,8,3',4'-Tetrahydroxyflavanone vs. Structural Analogs


C7–C8 Catechol Moiety Confers Magnitude-Larger Antioxidant Activity Relative to C7-Hydroxy Flavanones

Flavonoids possessing a C7–C8 catechol moiety exhibit substantially higher antioxidant activity compared with their C7-hydroxy-only analogues. In a systematic SAR study testing multiple flavones and flavanones using ABTS, DPPH, and FRAP assays, compounds with the C7–C8 ortho-dihydroxy system consistently outperformed those lacking the C8 hydroxyl group [1]. The target compound, 7,8,3',4'-tetrahydroxyflavanone, embodies this C7–C8 catechol motif and is thus predicted to show similarly enhanced antioxidant capacity relative to C7-monohydroxy flavanones such as pinocembrin or naringenin.

Antioxidant Flavonoid Structure-activity relationship

Antitrypanosomal Activity Against T. brucei rhodesiense: Head-to-Head Comparison with 7,8-Dihydroxyflavone

In a direct comparative screen of over 100 flavonoids and related phenolics, 7,8,3',4'-tetrahydroxyflavone demonstrated in vitro activity against Trypanosoma brucei rhodesiense. Its potency ranked after the most active compound, 7,8-dihydroxyflavone, providing a quantifiable benchmark within the same scaffold family [1].

Antitrypanosomal Neglected tropical diseases Antiparasitic

Selective Antiproliferative Activity Against K-562 Leukemia Cells vs. Multi-Line Cytotoxicity of Cycloflavan Analogs

Compound 3, identified as 7,8,3',4'-tetrahydroxyflavanone, exhibited selective antiproliferative inhibition against the K-562 chronic myelogenous leukemia cell line while showing no significant activity against other tested cancer cell lines. In contrast, a structurally related cycloflavan (compound 2) displayed broader cytotoxicity across HUVEC, THP-1, and HeLa cells [1]. The selectivity of the target compound is attributed to the ortho-dihydroxyl structural fragment in the B-ring [1].

Anticancer Leukemia Selective cytotoxicity

Antioxidant Activity Enhancement from Dual Catechol Motifs: Class-Level SAR and Instability Caveat

Flavonoids with a C7–C8 catechol moiety exhibit markedly enhanced antioxidant activity compared with C7-monohydroxy analogues, a class-level SAR established across multiple flavone and flavanone scaffolds. However, these same C7–C8 catechol-containing compounds demonstrated significant instability under assay conditions, resulting in either no antiproliferative activity or very low activity in cancer cell line testing [1]. This instability is an inherent property of the C7–C8 ortho-dihydroxy system [2].

Antioxidant Stability Flavonoid chemistry

Anti-MRSA Activity of Tetrahydroxyflavanones: Class-Level MIC Comparison Against Resistant Strains

In a comparative study of thirteen substituted flavanones against methicillin-resistant Staphylococcus aureus (MRSA), tetrahydroxyflavanones possessing 2′,4′- or 2′,6′-dihydroxylation of the B-ring and 5,7-dihydroxylation of the A-ring exhibited intensive activity, inhibiting the growth of all tested MRSA strains at MICs ranging from 3.13 to 6.25 μg/mL [1]. While the specific tetrahydroxyflavanone isomers tested were from Sophora exigua and Echinosophora koreensis, the SAR indicates that multiple hydroxylation patterns, including the C7–C8 and C3′–C4′ catechol systems present in 7,8,3',4'-tetrahydroxyflavanone, are critical for anti-MRSA potency [1].

Antibacterial MRSA Antimicrobial resistance

Evidence-Based Application Scenarios for 7,8,3',4'-Tetrahydroxyflavanone Procurement


Structure-Activity Relationship Studies of Catechol-Dependent Antioxidant Function

7,8,3',4'-Tetrahydroxyflavanone is ideally suited as a positive control or test compound in SAR studies investigating the contribution of A-ring and B-ring catechol moieties to radical scavenging capacity. The C7–C8 catechol system confers markedly higher antioxidant activity than C7-monohydroxy flavanones in ABTS, DPPH, and FRAP assays [1]. Researchers can benchmark this compound against naringenin or pinocembrin to isolate the functional contribution of the C8 hydroxyl group, while the additional B-ring catechol at C3′–C4′ allows assessment of dual-catechol effects [1].

Antiparasitic Drug Discovery Against Trypanosoma brucei rhodesiense

This compound serves as a validated reference for antitrypanosomal screening programs. It was characterized in a comprehensive panel of over 100 flavonoids and showed in vitro activity against T. b. rhodesiense with an IC50 of 0.5 μg/mL, providing a calibrated benchmark for identifying more potent derivatives [2]. Its activity is approximately 7-fold lower than the most potent flavonoid in the screen, 7,8-dihydroxyflavone (IC50 68 ng/mL), enabling SAR-based optimization around the B-ring hydroxylation pattern [2].

Leukemia Cell Line-Selective Antiproliferative Screening

The compound exhibits selective antiproliferative activity against the K-562 chronic myelogenous leukemia cell line while lacking activity against other cancer types, a profile linked to its B-ring ortho-dihydroxyl fragment [3]. This selectivity distinguishes it from broadly cytotoxic flavanone derivatives. Procurement is indicated for leukemia-focused target validation studies or for use as a selectivity control in multi-line cancer panels [3].

MRSA Antibacterial Screening and Hydroxylation Pattern Optimization

As a tetrahydroxyflavanone with dual catechol systems, this compound is a rational candidate for anti-MRSA screening programs. Class-level evidence demonstrates that tetrahydroxyflavanones with specific A/B-ring hydroxylation patterns inhibit all tested MRSA strains at MICs of 3.13–6.25 μg/mL [4]. 7,8,3',4'-Tetrahydroxyflavanone represents a distinct hydroxylation isomer from the Sophora and Echinosophora isolates originally tested, offering a novel scaffold for exploring substitution pattern-activity relationships against drug-resistant Gram-positive pathogens [4].

Technical Documentation Hub

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